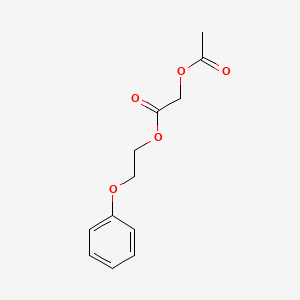
2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidin-1-yl)-5-methylpyrimidine-4,6(1H,5H)-dione
- 2-(Piperidin-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione
- 2-(Piperidin-1-yl)-5-butylpyrimidine-4,6(1H,5H)-dione
Uniqueness
2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 5-position of the pyrimidine ring may confer distinct properties compared to other alkyl-substituted analogs, potentially leading to different pharmacological profiles and applications.
Eigenschaften
CAS-Nummer |
61280-22-6 |
|---|---|
Molekularformel |
C12H19N3O2 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-piperidin-1-yl-5-propyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H19N3O2/c1-2-6-9-10(16)13-12(14-11(9)17)15-7-4-3-5-8-15/h9H,2-8H2,1H3,(H,13,14,16,17) |
InChI-Schlüssel |
KSJAVKYWQGLNAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)NC(=NC1=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



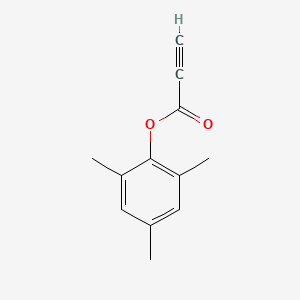
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
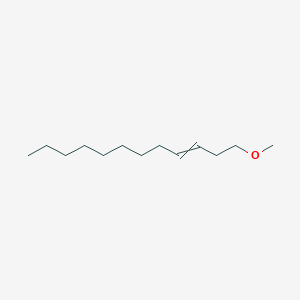

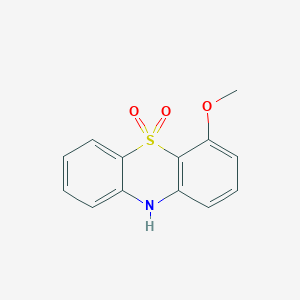

![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
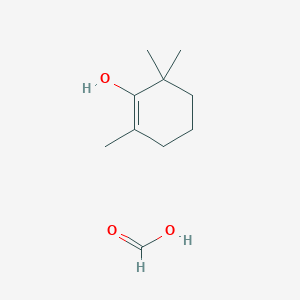
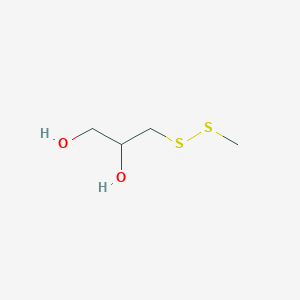

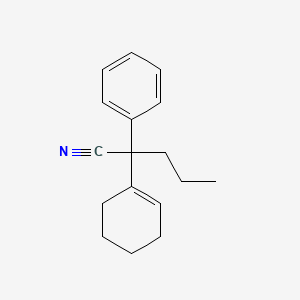
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
